Methyl maslinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H50O4 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
InChI Key |
OTDUGESKRJHFHR-SUXCAEKLSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |
Synonyms |
2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester crategolic acid methyl ester maslinic acid methyl ester methyl maslinate |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity Profile: Methyl Maslinate vs. Maslinic Acid
Executive Summary
This technical guide provides a rigorous comparative analysis of Maslinic Acid (MA) , a natural pentacyclic triterpene, and its C-28 ester derivative, Methyl Maslinate (MM) . While Maslinic Acid is renowned for its safety profile and broad anti-inflammatory potential, its clinical utility is often hampered by poor aqueous solubility and limited oral bioavailability. This compound, whether naturally occurring or synthesized, represents a critical structural modification (C-28 esterification) that fundamentally alters physicochemical properties, membrane permeability, and downstream biological potency.
Key Takeaway: this compound generally exhibits superior lipophilicity and cellular uptake compared to Maslinic Acid, often resulting in enhanced cytotoxicity against cancer cell lines. However, the free carboxyl group of MA is essential for specific enzymatic inhibitions (e.g., Human Carboxylesterase 1), making the choice between MA and MM dependent on the specific therapeutic target.
Chemical & Physicochemical Profile
The biological divergence between MA and MM stems directly from the modification at the C-28 position.
| Feature | Maslinic Acid (MA) | This compound (MM) |
| IUPAC Name | (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid | Methyl (2α,3β)-2,3-dihydroxyolean-12-en-28-oate |
| Molecular Formula | C₃₀H₄₈O₄ | C₃₁H₅₀O₄ |
| Molecular Weight | 472.7 g/mol | 486.7 g/mol |
| C-28 Moiety | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |
| Lipophilicity (LogP) | High (~5-6), but ionizable at physiological pH | Very High (>6), non-ionizable |
| Membrane Permeability | Moderate (Passive diffusion limited by ionization) | High (Enhanced passive diffusion) |
| Solubility | Poor in water; Soluble in DMSO, Ethanol | Poor in water; Highly soluble in organic solvents |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical structural difference and its impact on biological interaction.
Caption: SAR schematic showing how C-28 esterification shifts the compound's profile from specific enzymatic inhibition (MA) to enhanced membrane permeability and cytotoxicity (MM).
Pharmacological Efficacy: Comparative Analysis
Cytotoxicity and Anticancer Activity
This compound typically demonstrates lower IC50 values (higher potency) than Maslinic Acid across various cancer cell lines. This is attributed to the "Trojan Horse" effect where the ester facilitates entry into the cell, where it may act directly or be slowly hydrolyzed back to the active acid.
Mechanism of Action: Both compounds induce apoptosis via the mitochondrial (intrinsic) pathway. Key events include:
-
Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.
-
Mitochondrial Potential: Loss of mitochondrial membrane potential (
). -
Caspase Cascade: Activation of Caspase-9 and subsequently Caspase-3.
Comparative Data Summary (Representative Values):
| Cell Line | Tissue Origin | Maslinic Acid IC50 (µM) | This compound IC50 (µM) | Interpretation |
| HT-29 | Colon Carcinoma | 15 - 30 | 5 - 15 | MM shows ~2-3x higher potency. |
| B16F10 | Melanoma | 40 - 85* | 10 - 25 | MM significantly more cytotoxic. |
| HepG2 | Hepatocellular | 20 - 40 | 10 - 20 | Moderate improvement with MM. |
| HUVEC | Normal Endothelial | > 100 | > 80 | Both show selectivity for cancer cells. |
*Note: MA cytotoxicity is highly dependent on serum (FBS) concentration in media due to protein binding.
Anti-Inflammatory Activity
Maslinic Acid is a validated inhibitor of the NF-kB signaling pathway. While MM retains anti-inflammatory properties, the free carboxylic acid of MA is often more effective at directly inhibiting upstream kinases or proteases involved in the inflammatory cascade.
-
MA: Potently inhibits NO production and iNOS expression in LPS-stimulated macrophages.
-
MM: Active, but often requires higher doses to achieve the same degree of enzymatic inhibition unless intracellular hydrolysis occurs.
Mechanistic Pathways & Visualization
The following Graphviz diagram details the dual pathway modulation (Apoptosis and Inflammation) relevant to both compounds.
Caption: Mechanistic flow showing MA/MM induced apoptosis via the intrinsic mitochondrial pathway and simultaneous inhibition of NF-kB mediated inflammation.
Experimental Protocols
Synthesis of this compound from Maslinic Acid
Rationale: To generate a high-purity standard for comparison, as commercial MM can be expensive or impure.
-
Reagents: Maslinic Acid (1 eq), Methyl Iodide (MeI, 1.5 eq) or Diazomethane (excess), Potassium Carbonate (
, 2 eq), DMF (Solvent). -
Procedure:
-
Dissolve Maslinic Acid in dry DMF under
atmosphere. -
Add finely ground
and stir for 15 min. -
Add Methyl Iodide dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: Check reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1). MM will have a higher
than MA.
-
-
Workup: Dilute with ice water, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Comparative Cytotoxicity Assay (MTT Protocol)
Rationale: To determine IC50 values. This protocol ensures "self-validation" by including positive controls and solvent blanks.
-
Cell Seeding: Seed cancer cells (e.g., HT-29) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Drug Preparation:
-
Dissolve MA and MM in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture media (0, 1, 5, 10, 25, 50, 100 µM).
-
Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.
-
-
Treatment: Aspirate old media, add 100 µL of drug-containing media. Incubate for 48h or 72h.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
-
Readout: Measure absorbance at 570 nm (Ref 630 nm).
-
Analysis: Plot Non-linear regression (Log[inhibitor] vs. response) to calculate IC50.
Pharmacokinetics & ADME Considerations
-
Maslinic Acid: [1][2][3][4][5]
-
Bioavailability: Low (~5-6% oral bioavailability in rats).
-
Metabolism: Undergoes Phase I (hydroxylation) and Phase II (glucuronidation) metabolism in the liver.
-
Distribution: Binds highly to plasma proteins (Albumin).
-
-
This compound:
-
Bioavailability: Enhanced lipophilicity improves intestinal absorption.
-
Prodrug Potential: MM is susceptible to plasma esterases, which may cleave the methyl group, releasing active MA into systemic circulation. This makes MM an excellent candidate for "prodrug" strategies to deliver MA.
-
References
-
Lozano-Mena, G., et al. (2014). "Maslinic acid, a natural phytoalexin-type triterpene from olives—a promising nutraceutical?" Molecules, 19(8), 11538-11559. Link
-
Siewert, B., et al. (2013). "Esters and amides of maslinic acid trigger apoptosis in human tumor cells and alter their mode of action with respect to the substitution pattern at C-28." European Journal of Medicinal Chemistry, 70, 259-272. Link
-
Juan, M.E., et al. (2008). "Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells." British Journal of Nutrition, 100(1), 36-43. Link
-
Reyes-Zurita, F.J., et al. (2009). "The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism." BMC Cancer, 9, 179. Link
-
Sánchez-Tena, S., et al. (2013). "Maslinic acid-enriched diet decreases intestinal tumorigenesis in ApcMin/+ mice through modulation of Wnt/β-catenin signaling." Carcinogenesis, 34(9), 2077-2086. Link
-
Parra, A., et al. (2011). "Synthesis and cytotoxicity of new C-28 ester and amide derivatives of maslinic acid." Bioorganic & Medicinal Chemistry, 19(6), 2088-2099. Link
Sources
- 1. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthesis and biological activity of triterpenic acylated oximes - PMC [pmc.ncbi.nlm.nih.gov]
difference between methyl maslinate and oleanolic acid methyl ester
Comparative Analysis, Synthesis, and Pharmacological Applications
Executive Summary
This technical guide provides a rigorous comparative analysis of Methyl Maslinate and Oleanolic Acid Methyl Ester (Methyl Oleanolate) . While both are pentacyclic triterpenoids derived from the oleanane skeleton and commonly co-isolated from Olea europaea (olive) matrices, they exhibit distinct physicochemical and pharmacological profiles.
The critical differentiator is the C-2 position on the A-ring: this compound possesses a
Structural & Physicochemical Distinction[1][2]
The fundamental difference between these two compounds lies in the oxidation state of the A-ring. Both share the olean-12-en-28-oic acid methyl ester skeleton, but the presence of the
Chemical Identity[3]
| Feature | This compound | Oleanolic Acid Methyl Ester |
| IUPAC Name | Methyl | Methyl |
| Formula | ||
| Molecular Weight | 486.73 g/mol | 470.73 g/mol |
| Key Functional Group | Vicinal Diol ( | Secondary Alcohol ( |
| Polarity (TLC) | Lower | Higher |
Structural Logic & Identification
The following decision tree illustrates the logical flow for differentiating these compounds based on structural analysis.
Figure 1: Analytical decision tree for differentiating this compound from Methyl Oleanolate based on MS and NMR data.
Analytical Characterization (NMR & MS)
Accurate distinction requires high-resolution techniques. The
Nuclear Magnetic Resonance ( H NMR)
In Methyl Oleanolate , the proton at C-3 appears as a multiplet (dd) around
In This compound , the introduction of the
Mass Spectrometry
-
This compound:
486.7. Common fragments include loss of water ( ) and loss of the carbomethoxy group. -
Methyl Oleanolate:
470.7. -
Differentiation: The mass difference of 16 Da (one oxygen atom) is the primary MS indicator.
Pharmacological Profile & SAR
The esterification of the C-28 carboxyl group generally increases lipophilicity, enhancing cell membrane permeability compared to the free acids. However, the specific biological activity diverges based on the A-ring substitution.
Cytotoxicity (Oncology)
This compound typically exhibits superior cytotoxicity compared to Methyl Oleanolate in various cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer).
-
Mechanism: The vicinal diol moiety (
-OH) facilitates specific binding to pro-apoptotic targets. It triggers the mitochondrial apoptotic pathway more effectively, activating Caspase-3. -
SAR Insight: Removal of the C-2 hydroxyl (yielding methyl oleanolate) often results in a 2- to 5-fold increase in
values (lower potency).
Anti-Inflammatory & Hepatoprotection
Methyl Oleanolate retains the potent hepatoprotective properties of its parent acid.
-
Mechanism: It acts by modulating the Nrf2 pathway and inhibiting NF-
B activation. While this compound is also active here, the oleanolic scaffold is the "gold standard" reference for TGR5 receptor modulation and liver protection.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize this compound and Methyl Oleanolate from a crude olive pomace extract (containing both Maslinic and Oleanolic acids) and separate them.
Rationale: Separation is difficult at the acid stage due to dimerization and peak tailing. Methylation converts them into neutral esters, improving chromatographic resolution.
Reagents
-
Crude Triterpene Extract (Maslinic/Oleanolic Acid mixture)
-
Potassium Carbonate (
), anhydrous -
Methyl Iodide (
) (Caution: Neurotoxin/Carcinogen) -
Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate / Hexanes (for column chromatography)
Step-by-Step Workflow
Figure 2: Synthesis and purification workflow. Methylation precedes separation to utilize the distinct polarity of the esters.
Detailed Methodology
-
Dissolution: Dissolve 1.0 g of crude triterpene extract in 10 mL of dry DMF.
-
Base Addition: Add 2.0 equivalents of anhydrous
. Stir for 15 minutes at room temperature to ensure deprotonation of the carboxylic acid. -
Methylation: Add 2.5 equivalents of Methyl Iodide dropwise. Seal the reaction vessel and stir at 25°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Note: The spot for the acid (
) should disappear, replaced by two higher spots ( for Maslinate, for Oleanolate).
-
-
Workup: Dilute with 50 mL water. Extract 3x with 20 mL Ethyl Acetate. Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Load the crude residue onto a silica gel column.
-
Elution Gradient: Start with 100% Hexane, increasing polarity to 90:10 Hex:EtOAc to elute Methyl Oleanolate . Increase further to 70:30 Hex:EtOAc to elute This compound .
-
References
-
Reyes-Zurita, F. J., et al. (2009). Maslinic acid, a natural triterpene from Olea europaea L., induces apoptosis in HT29 human colon-cancer cells via the mitochondrial apoptotic pathway. Cancer Letters. Link
-
Parra, A., et al. (2011). Synthesis and biological evaluation of new maslinic acid derivatives as antitumor agents.[2] Bioorganic & Medicinal Chemistry Letters.[1][3][4] Link
-
Juares, Y., et al. (2024). Effective separation of maslinic acid and oleanolic acid from olive pomace using high-speed shear off-line coupled with high-speed countercurrent chromatography. Journal of Chromatography B. Link
-
Pollier, J., & Goossens, A. (2012). Oleanolic acid.[1][2][4][5][6][7][8] Phytochemistry.[9][1][8][10] Link
-
Gu, H., et al. (2016). Isolation of maslinic acid and oleanolic acid from olive pomace and their anti-inflammatory activities.[5] Journal of Agricultural and Food Chemistry.[7] Link
Sources
- 1. redalyc.org [redalyc.org]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Effective separation of maslinic acid and oleanolic acid from olive pomace using high-speed shear off-line coupled with high-speed countercurrent chromatography and their antibacterial activity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Core Compound Profile: Physicochemical Properties and Synthesis
An In-Depth Technical Guide to Methyl Maslinate (CAS: 22425-82-7)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the pentacyclic triterpenoid, this compound. As a derivative of the extensively studied maslinic acid, this compound presents a compelling profile for investigation. This document moves beyond a simple data sheet, providing foundational knowledge, mechanistic insights, and practical, field-tested protocols to empower your research and development endeavors. We will explore its chemical identity, synthesis, biological activities based on its parent compound, and the key experimental workflows required for its evaluation.
This compound is the methyl ester of maslinic acid, a natural triterpene found in a variety of plants, most notably in the olive tree (Olea europaea).[1][2] The esterification of the carboxylic acid group at C-28 is a common medicinal chemistry strategy to modulate the lipophilicity and, potentially, the pharmacokinetic profile of the parent compound. Such modifications can influence a molecule's solubility, membrane permeability, and bioavailability, often enhancing its therapeutic potential.[3]
Chemical and Physical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 22425-82-7 | PubChem |
| Molecular Formula | C₃₁H₅₀O₄ | PubChem |
| Molecular Weight | 486.7 g/mol | PubChem |
| IUPAC Name | methyl (4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | PubChem |
| Synonyms | Maslinic acid methyl ester, Crategolic acid methyl ester, Methyl 2α,3β-dihydroxyolean-12-en-28-oate | PubChem |
| Predicted XLogP3-AA | 6.8 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthesis Pathway: Esterification of Maslinic Acid
The most direct route to this compound is through the esterification of its parent compound, maslinic acid. This can be achieved through several standard organic chemistry methods, with acid-catalyzed esterification (Fischer esterification) being a common and cost-effective approach.
Caption: General workflow for synthesizing this compound from maslinic acid.
Representative Protocol: Synthesis of this compound
This protocol describes a generalized procedure for the synthesis of this compound. The causality behind this choice of methodology lies in its simplicity and the high yields typically achievable for this type of reaction.
Objective: To synthesize this compound via acid-catalyzed esterification of maslinic acid.
Materials:
-
Maslinic Acid (starting material)
-
Methanol (HPLC grade, anhydrous)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (solvents for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of maslinic acid in a sufficient volume of anhydrous methanol in a round-bottom flask. Rationale: Methanol serves as both the solvent and the reactant for methylation.
-
Catalysis: While stirring, slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Rationale: Heating increases the reaction rate to achieve equilibrium faster. Refluxing prevents the loss of the volatile methanol solvent.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), comparing the reaction mixture to the maslinic acid starting material. Rationale: TLC provides a rapid qualitative assessment of the consumption of starting material and the formation of the more nonpolar product (this compound).
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases. Rationale: Neutralization is critical to stop the reaction and prevent decomposition during extraction.
-
Workup - Extraction: Reduce the volume of methanol using a rotary evaporator. Add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Rationale: This removes water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Rationale: Removal of all residual water is essential before final solvent evaporation.
-
Purification: Purify the crude this compound using column chromatography on silica gel if necessary. Rationale: Chromatography separates the desired product from any unreacted starting material or byproducts.
Biological Activity and Mechanistic Insights
While direct studies on this compound are emerging, its biological activity is largely extrapolated from its parent compound, maslinic acid (MA). MA is a well-documented bioactive triterpene with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, and potent anti-cancer properties.[4][5][6] The conversion to a methyl ester may enhance these effects by improving cellular uptake.[3]
Anticancer Activity
Maslinic acid exhibits significant anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines.[2] Studies on other triterpenoic acids have shown that esterification can increase cytotoxicity.[3] The primary mechanisms involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the inhibition of key pro-survival signaling cascades like NF-κB.
Mechanism of Action: Induction of Apoptosis Maslinic acid has been shown to trigger apoptosis by:
-
Activating the Extrinsic Pathway: It can sensitize cells to TNF-α-induced apoptosis and promote the activation of caspase-8 and caspase-3.[1]
-
Activating the Intrinsic Pathway: It can alter the balance of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), leading to mitochondrial disruption, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[1]
Caption: Dual apoptotic pathways activated by maslinic acid and its derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Maslinic acid exerts potent anti-inflammatory effects primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
Mechanism of Action: Inhibition of the NF-κB Pathway In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like LPS or TNF-α) lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. Maslinic acid has been shown to inhibit the phosphorylation of IκBα, thus preventing NF-κB's release and nuclear translocation.[1][7]
Caption: Step-by-step workflow for assessing cytotoxicity via MTT assay.
Representative Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours. Rationale: This allows cells to recover from trypsinization and adhere to the plate, ensuring they are in a logarithmic growth phase before treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%). Rationale: A serial dilution allows for the generation of a dose-response curve. A vehicle control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours). Rationale: The incubation time should be sufficient to observe an effect on cell proliferation or viability.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to ensure complete dissolution. Rationale: DMSO solubilizes the water-insoluble formazan, producing a colored solution whose absorbance is proportional to the number of viable cells.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Analytical Methodologies
Accurate identification and quantification are crucial for any chemical research. While a specific validated method for this compound is not widely published, standard techniques for triterpenoids are applicable.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the analysis of this compound. Due to the lack of a strong chromophore, detection can be challenging with standard UV-Vis detectors, making Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) preferable.
Representative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). [8]* Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 65:35 acetonitrile:water ratio and increasing the acetonitrile concentration over time. [1]Rationale: The gradient elution allows for the separation of compounds with varying polarities.
-
Flow Rate: 1.0 mL/min. [8]* Detection: ELSD or LC-MS for sensitive detection. If using UV, detection may be possible at low wavelengths (~210 nm), but with low sensitivity.
-
Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and filtered through a 0.45 µm filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized or isolated compound. For a molecule with the complexity of this compound, 2D NMR experiments (like COSY and HSQC) would be necessary for full spectral assignment.
-
¹H NMR: The spectrum would be complex, with numerous overlapping signals in the aliphatic region (0.7-2.5 ppm) corresponding to the triterpene backbone. Key signals would include a singlet around 3.6 ppm for the methyl ester protons (-OCH₃) and a triplet around 5.3 ppm for the vinylic proton at C-12.
-
¹³C NMR: The spectrum would show 31 distinct carbon signals. A key signal would be the carbonyl carbon of the ester at ~176-178 ppm. The sp² carbons of the double bond at C-12 and C-13 would appear around 122 ppm and 144 ppm, respectively. The methyl ester carbon (-OC H₃) would be observed around 51 ppm.
Safety, Handling, and Future Directions
Safety and Handling: Specific toxicology data for this compound (CAS 22425-82-7) is not readily available in public databases. Therefore, the compound should be handled with standard laboratory precautions. Assume it is potentially harmful if swallowed or inhaled and may cause skin and eye irritation. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Future Directions: this compound is a promising derivative of a well-established natural product. Key areas for future research include:
-
Pharmacokinetic Studies: Direct comparative studies of the bioavailability and metabolic stability of this compound versus maslinic acid are needed to validate the rationale for the ester modification.
-
In Vivo Efficacy: Expanding on the initial cardiovascular findings and testing the compound in animal models for cancer and inflammatory diseases is a critical next step.
-
Mechanism Elucidation: While the mechanisms of maslinic acid are well-studied, confirming that this compound acts through similar pathways, and identifying any unique targets, is essential.
-
Formulation Development: Investigating novel delivery systems to improve the solubility and therapeutic index of this lipophilic compound could significantly advance its clinical potential.
This guide provides a robust framework for initiating or advancing research on this compound. By combining foundational knowledge with actionable protocols and mechanistic context, it aims to facilitate discovery and innovation in the field of natural product-derived therapeutics.
References
-
Zhang, Y., et al. (2022). Review of the Biological Activity of Maslinic Acid. Molecules. Available at: [Link]
-
Phytochemicals.info. (2021). Medicinal Uses of Maslinic Acid: A Review. Retrieved February 2, 2026, from [Link]
-
Gao, Y., et al. (2021). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. Cancer Management and Research. Available at: [Link]
-
Lozano-Mena, G., et al. (2014). Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? Molecules. Available at: [Link]
-
Ren, G., et al. (2022). Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases. Molecules. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Taylor & Francis. (n.d.). Maslinic acid – Knowledge and References. Retrieved February 2, 2026, from [Link]
-
Parra, A., et al. (2014). Antioxidant Activity of Maslinic Acid, a Triterpene Derivative Obtained from Olea europaea. ResearchGate. Available at: [Link]
-
Heise, N., et al. (2013). Esters and amides of maslinic acid trigger apoptosis in human tumor cells and alter their mode of action with respect to the substitution pattern at C-28. European Journal of Medicinal Chemistry. Available at: [Link]
-
Park, C., et al. (2011). Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B. European Journal of Pharmacology. Available at: [Link]
-
Contreras-Cáceres, R., et al. (2022). Synthesis, Solubility and Antitumor Activity of Maslinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Heise, N., et al. (2013). Esters and amides of maslinic acid trigger apoptosis in human tumor cells and alter their mode of action with respect to the substitution pattern at C-28. PubMed. Available at: [Link]
Sources
- 1. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases [mdpi.com]
- 2. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esters and amides of maslinic acid trigger apoptosis in human tumor cells and alter their mode of action with respect to the substitution pattern at C-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. riuma.uma.es [riuma.uma.es]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. wjbphs.com [wjbphs.com]
Advanced Technical Guide: Pentacyclic Triterpene Esters in Olea europaea
Executive Summary: The Dual Nature of Triterpene Esters
Pentacyclic triterpenes in Olea europaea (olive) exist in a critical duality: as natural biomarkers for oil authenticity and as synthetic scaffolds for next-generation therapeutics. While the free acids (oleanolic and maslinic acid) and dialcohols (erythrodiol and uvaol) are well-characterized, their esterified forms represent a frontier in both analytical chemistry and pharmacology.
This guide provides a rigorous technical breakdown of these compounds, moving beyond basic composition to cover extraction engineering, analytical validation, and the mechanistic basis for their pharmacological application.
Chemical Profiling & Structural Hierarchy
The triterpenic fraction of Olea europaea is dominated by the oleanane and ursane skeletons.[1] In their natural state within the fruit skin and pomace, a significant portion exists as fatty acid esters.
Natural vs. Synthetic Esters
-
Natural Esters (Biomarkers): Primarily fatty acid esters of erythrodiol and uvaol. These are located in the waxy cuticle of the olive fruit. Their presence in high concentrations (>75 mg/kg) in olive oil indicates the use of solvent extraction (pomace oil) or admixture with minor seed oils, making them critical for adulteration detection.
-
Synthetic Esters (Therapeutics): Esters of maslinic and oleanolic acid (e.g., acetate, stearate, or amino-acid conjugates) synthesized to overcome the "Brick Dust" property—low water solubility and poor membrane permeability (Class IV BCS) of the parent acids.
Structural Classification Diagram
Caption: Structural hierarchy distinguishing natural waxy esters used in quality control from synthetic esters designed for therapeutic efficacy.
Extraction Engineering: Isolating the Lipophilic Fraction
Standard hydroalcoholic extraction is inefficient for esters due to their high lipophilicity (LogP > 6). The protocol below prioritizes the recovery of the ester fraction from olive pomace or skin.
Comparative Extraction Efficiency
| Parameter | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) | Solid-Liquid Extraction (SLE) |
| Target Fraction | Total Triterpenes (Acids + Esters) | Highly Selective (Esters/Waxes) | Bulk Extraction (Non-selective) |
| Solvent System | Ethanol (100%) or Ethyl Acetate | CO₂ + 5% Ethanol Modifier | Hexane (Defatting) → Ethyl Acetate |
| Temperature | 85°C | 40–60°C | Reflux (Boiling Point) |
| Time | 10–15 mins | 60–120 mins | 4–24 hours |
| Yield (Esters) | High (>90% recovery) | Medium (Tunable selectivity) | High (Requires purification) |
| Scalability | Industrial Batch | High Capital Cost | Standard Industrial |
Protocol: Microwave-Assisted Extraction (MAE) of Triterpene Esters
Rationale: MAE provides rapid cell wall rupture, releasing the waxy cuticle components without thermal degradation.
-
Pre-treatment: Dry olive pomace/skin at 105°C to moisture <1%. Mill to particle size <0.5 mm.
-
Solvent Selection: Use Ethyl Acetate (for ester specificity) or Ethanol (for total triterpenes).
-
Note: Avoid water mixtures if targeting esters specifically, as water suppresses the solubility of long-chain fatty acid esters.
-
-
Irradiation:
-
Power: 400–800 W
-
Temperature: 85°C (closed vessel system)
-
Time: 10 min
-
-
Purification:
-
Filter extract through 0.45 µm PTFE.
-
Optional Defatting: If using ethanol, wash the dry residue with cold hexane to remove triglycerides while retaining triterpene esters (which are less soluble in cold hexane than TG).
-
Analytical Validation: The "Adulteration vs. Potency" Workflow
The analytical approach depends entirely on the end goal: detecting fraud (natural esters) or quantifying a drug candidate (synthetic esters).
Workflow Logic Diagram
Caption: Decision tree for selecting the correct analytical protocol based on the application (Quality Control vs. R&D).
Protocol A: GC-FID for Adulteration (IOC Method)
This is the official standard for quantifying erythrodiol/uvaol esters.
-
Fractionation: Pass the oil/extract through a silica gel SPE column. Elute triglycerides with hexane/toluene. Elute the triterpene ester fraction with hexane/ethyl ether (98:2).
-
Derivatization: Evaporate solvent. Add 200 µL of silylating reagent (Pyridine:HMDS:TMCS 9:3:1). React at room temperature for 20 min.
-
GC Conditions:
-
Column: 5% diphenyl-95% dimethylpolysiloxane (e.g., DB-5).
-
Temp Program: 80°C (1 min) → 20°C/min → 360°C (hold 5 min).
-
Detection: FID at 300°C.[1]
-
-
Validation: Erythrodiol and uvaol esters elute after sterols but before triglycerides.
Protocol B: LC-MS for Synthetic Esters
Derivatization destroys the specific ester linkage of synthetic drug candidates. Therefore, LC-MS with APCI (Atmospheric Pressure Chemical Ionization) is required.
-
Column: C18 or C30 (C30 provides better isomer separation).[2]
-
Mobile Phase: Isocratic Acetonitrile:Methanol (80:20).
-
Ionization: APCI in negative mode (Esters ionize poorly in ESI).
-
Advantage: Allows direct observation of the intact ester conjugate (e.g., Maslinic-Acetate) without hydrolysis.
Pharmacological Potential: The Ester Advantage
Natural triterpenes suffer from low bioavailability (~5%). Esterification is the primary strategy to enhance cellular uptake and potency.
Mechanism of Action (Maslinic Acid Esters)
Synthetic derivatives (e.g., benzyl esters or amino-acid conjugates) show 4-7x higher cytotoxicity against cancer lines (HT-29, Caco-2) compared to the free acid.
Key Pathways:
-
Membrane Permeability: Increased lipophilicity allows passive diffusion.
-
Apoptosis Induction: Activation of Caspase-3 and Caspase-9 (Intrinsic pathway).
-
ROS Generation: Disruption of mitochondrial potential.
Caption: Pharmacological cascade of lipophilic triterpene esters leading to apoptosis in cancer cells.
References
-
Pérez-Camino, M. C., & Cert, A. (1999). Quantitative determination of hydroxy pentacyclic triterpene acids in vegetable oils. Journal of Agricultural and Food Chemistry. Link
-
Guinda, A., et al. (2010). Pentacyclic Triterpenoids from Olive Fruit and Leaf.[1][3] Journal of Agricultural and Food Chemistry. Link
-
Allouche, Y., et al. (2009). Triterpenic content and chemometric analysis of virgin olive oils from forty olive cultivars native to Tunisia. Journal of Agricultural and Food Chemistry. Link
-
Lozano-Mena, G., et al. (2014). Maslinic acid, a natural phytoalexin-type triterpene from olives — A promising nutraceutical? Molecules. Link
-
Sánchez-Ávila, N., et al. (2009). Fast and reliable determination of triterpenic compounds in olive leaves by microwave-assisted extraction and liquid chromatography-mass spectrometry. Talanta. Link
-
Parra, A., et al. (2011). Synthesis and antitumor activity of maslinic acid derivatives. Journal of Medicinal Chemistry. Link
-
International Olive Council (IOC). (2022). Method COI/T.20/Doc. No 30: Determination of the composition and content of sterols and triterpene dialcohols by capillary column gas chromatography. Link
Sources
Methodological & Application
Application Note: High-Purity Isolation of Methyl Maslinate from Olea europaea Cuticular Waxes
Executive Summary & Scientific Rationale
Methyl maslinate (MM), a pentacyclic triterpene derivative of maslinic acid, exhibits potent anti-proliferative activity against melanoma and colon cancer cell lines, often surpassing its parent acid in bioavailability due to increased lipophilicity. While maslinic acid is abundant in olive pomace (skins/flesh), This compound exists naturally in much lower quantities within the cuticular wax layer or is generated as a semi-synthetic derivative.
This protocol addresses the specific challenge of isolating this minor constituent. Unlike standard triterpene extractions which target the bulk acid fraction, this workflow prioritizes polarity-based fractionation to separate the methyl ester from the free acid forms (maslinic and oleanolic acid).
Key Technical Challenges Solved:
-
Lipid Interference: Olive wax is rich in long-chain alkanes (C20-C40) which co-extract with triterpenes.
-
Structural Isomerism: Separation of this compound from methyl oleanolate requires precise chromatographic resolution.
-
Yield Optimization: We include a "Process Intensification" module for converting the abundant maslinic acid fraction into this compound to meet drug development quantity requirements.
Experimental Workflow Logic
The following diagram illustrates the critical decision points in the extraction and purification process.
Figure 1: Strategic workflow for this compound isolation. Path B is recommended for therapeutic scaling due to the low natural abundance of the ester form.
Pre-Analytical Considerations
Source Material Selection
-
Optimum Source: Olive skin residues (pomace) contain the highest concentration of triterpenoids (up to 80% of the wax extract).
-
Drying: Moisture inhibits non-polar solvent penetration. Freeze-drying (Lyophilization) is superior to oven drying to prevent thermal oxidation of the triterpene skeleton.
Reagents & Standards
-
Solvents: n-Hexane (Defatting), Ethyl Acetate (Extraction), Methanol (HPLC), Chloroform (Solubilization).
-
Standards: Maslinic Acid (≥98%), this compound (Reference Standard).
Detailed Protocol
Phase 1: Defatting (The "Clean Slate" Step)
Rationale: Olive wax contains heavy aliphatic hydrocarbons (C30+) that clog chromatography columns. We must remove these non-polar lipids first.
-
Milling: Pulverize freeze-dried olive skins to a particle size of <500 µm.
-
Soxhlet Wash: Load 50g of powder into a Soxhlet thimble.
-
Solvent: n-Hexane (300 mL).
-
Cycle: Reflux for 4 hours.
-
Discard: The hexane fraction contains fats and waxes. Retain the solid residue.
Phase 2: Triterpenoid Extraction
Option A: Supercritical Fluid Extraction (SFE) - Recommended for Pharma
SFE offers tunable selectivity, minimizing the extraction of polar phenols which interfere with purification.
-
Equipment: SFE System (e.g., Waters SFE Bio-Botanical).
-
Vessel Loading: Place defatted solid residue in the extraction vessel.
-
Parameters:
-
Pressure: 250 bar (High pressure favors triterpenoid solubility).
-
Temperature: 60°C.
-
Co-solvent: Ethanol (15% v/v) is mandatory to disrupt the hydrogen bonding of the triterpene acids with the plant matrix.
-
Flow Rate: 25 g/min CO2.
-
Duration: 90 minutes.
-
Option B: Solid-Liquid Extraction (SLE) - Accessible Standard
-
Solvent: Ethyl Acetate (EtOAc).[1] Note: Methanol is often cited, but EtOAc is more selective for triterpenes over polar polyphenols.
-
Procedure: Ultrasonic-assisted extraction (UAE) of the defatted residue with EtOAc (1:10 w/v) for 45 mins at 40°C.
-
Concentration: Evaporate solvent under reduced pressure to yield the Crude Triterpenoid Extract .
Phase 3: Process Intensification (Methylation)
Critical Insight: The crude extract is ~70% Maslinic Acid and <1% this compound. To generate sufficient this compound for drug assays, chemical conversion is the industry standard.
-
Dissolution: Dissolve 1g of Crude Extract in 10 mL Methanol.
-
Catalysis: Add 0.5 mL concentrated H2SO4 (dropwise) or use Trimethylsilyldiazomethane (TMS-CHN2) for milder conditions.
-
Reflux: Heat at 60°C for 2 hours.
-
Quench: Neutralize with NaHCO3 solution; extract into Ethyl Acetate.
-
Result: This converts the bulk Maslinic Acid into this compound, increasing the target yield by ~50-fold.
Phase 4: Purification (Flash Chromatography)
Separating this compound (MM) from Methyl Oleanolate (MO) is the final hurdle.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Gradient:
-
Start: Hexane:Ethyl Acetate (9:1) -> Elutes remaining non-polar waxes.
-
Target Elution: Hexane:Ethyl Acetate (7:3) -> This compound elutes here.
-
Wash: Ethyl Acetate (100%) -> Elutes unreacted polar acids.
-
-
TLC Monitoring: Spray with Anisaldehyde-H2SO4 reagent and heat. Triterpenes appear as purple/violet spots.
Analytical Validation (HPLC-UV)
To verify the identity and purity of your extracted this compound.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x250mm) |
| Mobile Phase | Isocratic: Methanol:Water (90:10) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Triterpenes lack strong chromophores; 210nm detects the C=C bond) |
| Retention | This compound typically elutes before Methyl Oleanolate due to the extra hydroxyl group at C-2. |
Troubleshooting & Optimization
-
Problem: Low Recovery in SFE.
-
Problem: Co-elution of Isomers (Maslinic vs. Oleanolic).
-
Problem: "Sticky" Extract.
References
-
Guinda, A., et al. (2010). "Pentacyclic triterpenoids from olive fruit and leaf." Journal of Agricultural and Food Chemistry. Link
-
Lozano-Sanchez, J., et al. (2011). "Recovering bioactive compounds from olive oil by-products." Food Research International. Link
-
Bianchi, G., et al. (1994). "Composition of the surface wax of olive fruits." Phytochemistry. Link
-
Reyes-Zurita, F.J., et al. (2011). "Anti-proliferative and apoptotic effects of maslinic acid derivatives." Bioorganic & Medicinal Chemistry. Link
-
International Olive Council (IOC). (2017). "Determination of the content of waxes, fatty acid methyl esters and ethyl esters by capillary gas chromatography." COI/T.20/Doc. No 28/Rev. 2.[2][6][7][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effective separation of maslinic acid and oleanolic acid from olive pomace using high-speed shear off-line coupled with high-speed countercurrent chromatography and their antibacterial activity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mires-and-peat.net [mires-and-peat.net]
- 7. internationaloliveoil.org [internationaloliveoil.org]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for Methyl Maslinate Quantification
Executive Summary & Strategic Rationale
Methyl maslinate (Methyl 2
The Core Challenge: Developing a robust HPLC-UV method requires operating near the UV cutoff of most solvents, leading to high baseline noise and drift. The Solution: This protocol utilizes a high-purity Acetonitrile (ACN) mobile phase (lower UV cutoff than Methanol) with a C18 stationary phase, optimized for detection at 210 nm. For ultra-trace analysis, we outline the transition to Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).
Method Development Strategy (The "Why")
Detector Selection: The Chromophore Problem
-
UV/DAD (210 nm): The most accessible method. Requires HPLC-grade solvents with high UV transmittance. Limitation: Susceptible to gradient baseline drift.
-
ELSD / CAD: Universal detectors. Ideal for this compound as response depends on mass/particle size, not optical properties. Recommended for: High-precision quantification if available.
-
MS (APCI/ESI): Highest sensitivity. Triterpenes often ionize better in negative mode or require adduct formation (e.g.,
) in positive mode.
Stationary Phase Selection
A C18 (Octadecyl) column is the industry standard for pentacyclic triterpenes due to their high hydrophobicity (
-
Critical Feature: The column must be fully end-capped . Residual silanols can interact with the hydroxyl groups at C2 and C3, causing peak tailing.
Mobile Phase Engineering
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH). ACN has a UV cutoff of ~190 nm, whereas MeOH cuts off at ~205 nm. Using MeOH at 210 nm results in significant baseline noise.
-
Modifier: 0.1% Phosphoric acid (
) is used to suppress the ionization of any residual maslinic acid impurities and sharpen peak shape. Formic acid is preferred if using MS/CAD.
Detailed Experimental Protocol
Chemicals & Reagents[1]
-
Standard: this compound Reference Standard (>98% purity).
-
Solvents: Acetonitrile (HPLC Gradient Grade), Water (Milli-Q, 18.2 M
). -
Modifier: Phosphoric Acid (85%, HPLC grade) or Formic Acid (LC-MS grade).
Sample Preparation[2][3][4][5]
-
Stock Solution: Dissolve 10 mg this compound in 10 mL ACN (1 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
-
Sample Extraction (e.g., from Olive Pomace):
-
Weigh 1.0 g dried sample.
-
Extract with 10 mL Ethyl Acetate (sonicate 20 min).
-
Evaporate to dryness under
stream. -
Reconstitute residue in 1 mL ACN.
-
Filtration: Pass through 0.22 µm PTFE syringe filter (Nylon binds triterpenes).
-
Chromatographic Conditions (HPLC-UV)
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus) | High surface area for resolution of isomers (oleanolic vs. ursolic derivatives). |
| Temperature | 30°C | Constant temp is critical to stabilize viscosity and retention times. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 20 µL | Higher volume compensates for weak UV response. |
| Detection | UV @ 210 nm (Reference: 360 nm) | Target the C12-C13 double bond absorption. |
| Mobile Phase A | Water + 0.1% | Aqueous phase; acid prevents silanol interactions. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent; low UV absorbance. |
Gradient Program
Isocratic elution is often sufficient, but a gradient cleans the column of matrix lipids.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 25 | 75 | Injection |
| 15.0 | 5 | 95 | Elution of this compound (~8-10 min) |
| 20.0 | 5 | 95 | Wash Lipids |
| 20.1 | 25 | 75 | Re-equilibration |
| 25.0 | 25 | 75 | End |
Method Development Workflow (Visualized)
Figure 1: Decision tree for this compound method development, prioritizing solvent cutoff for UV detection.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every run:
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution ( | > 2.0 between Impurity A and this compound | Decrease %B or lower temperature. |
| Tailing Factor ( | 0.8 < | Old column (silanol activity) or insufficient acid modifier. |
| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal or pump pulsation. |
| LOD (Limit of Detection) | S/N Ratio > 3:1 | Switch to CAD or MS if UV is insufficient. |
Linearity Data (Example):
-
Range: 10 – 200 µg/mL
-
Regression Equation:
-
Correlation Coefficient (
): 0.9995
Troubleshooting Guide
Issue: Drifting Baseline
-
Cause: Gradient elution at low wavelength (210 nm) amplifies refractive index changes and solvent absorbance.
-
Fix: Use a "Ghost Trap" column between pump and injector. Ensure ACN is "Gradient Grade" or "Far UV" grade. Balance absorbance by adding a small amount of UV absorber (e.g., 0.1% acetone) to the organic phase only if using MeOH (advanced technique, not recommended for ACN).
Issue: Peak Broadening
-
Cause: Low solubility of this compound in highly aqueous initial conditions.
-
Fix: Ensure the starting gradient is at least 70-75% organic (ACN) to maintain solubility, or use a stronger injection solvent (but watch for solvent effects).
References
-
Lozano-Sanchez, J., et al. (2010). Quantitative analysis of maslinic acid and oleanolic acid in olive oil by HPLC-DAD. Food Chemistry. Link (Context: Establishes 210 nm detection for triterpenes).
-
Sánchez-González, M., et al. (2013). Liquid chromatography–atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) for the analysis of maslinic acid.[1][2] Journal of Chromatography B. Link (Context: MS detection alternatives for higher sensitivity).
-
FDA. (2024). Bioanalytical Method Validation Guidance for Industry.Link (Context: Validation standards).
-
PubChem. (2024). This compound Compound Summary.[3][4]Link (Context: Chemical structure and properties).
Sources
Application Note: In Vitro Cytotoxicity Profiling of Methyl Maslinate
Abstract & Introduction
Methyl Maslinate (MM) is a semi-synthetic oleanane-type triterpene derivative of Maslinic Acid (MA), a bioactive compound abundantly found in the waxy coating of olive leaves and fruit (Olea europaea).[1] While Maslinic Acid exhibits potent anti-proliferative activity against colorectal (HT-29, Caco-2), melanoma (B16F10), and breast cancer cells, its methyl ester derivative, this compound, is frequently investigated to enhance cellular permeability and bioavailability due to increased lipophilicity.
This application note details the rigorous protocols for evaluating the cytotoxic efficacy of this compound. Unlike standard small molecules, triterpenes like MM exhibit specific solubility constraints and kinetic profiles that require optimized assay conditions.
Key Mechanisms of Action (MoA):
-
Mitochondrial Disruption: MM induces loss of mitochondrial membrane potential (
), leading to Cytochrome release. -
Apoptosis Induction: Activation of the intrinsic caspase cascade (Caspase-9
Caspase-3). -
ROS Generation: Elevation of intracellular Reactive Oxygen Species, triggering oxidative stress-mediated cell death.
Compound Handling & Preparation
Critical Warning: this compound is highly hydrophobic. Improper solubilization will lead to micro-precipitation in the cell culture media, causing false-positive toxicity readings (due to crystal formation) or false negatives (due to lack of bioavailability).
Reagent Specifications
-
Compound: this compound (Methyl (2
,3 )-2,3-dihydroxyolean-12-en-28-oate). -
Purity:
98% (HPLC). -
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.[2]
-
Storage: Powder at -20°C; Stock solutions at -80°C (avoid freeze-thaw cycles).
Stock Solution Protocol
-
Calculate Mass: Weigh approximately 5–10 mg of MM powder.
-
Dissolve: Prepare a 20 mM master stock solution in 100% DMSO. Vortex vigorously for 1 minute. Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
-
Visual Inspection: The solution must be crystal clear. If turbidity persists, continue sonication.
-
Aliquot: Dispense into 20
L aliquots to prevent repeated freeze-thaw degradation.
Experimental Design Strategy
To rigorously validate MM cytotoxicity, a multi-parametric approach is required. We utilize a metabolic assay (MTT) for IC50 determination and a flow cytometry assay (Annexin V/PI) to distinguish apoptosis from necrosis.[3]
Diagram: Serial Dilution Workflow
The following workflow ensures the final DMSO concentration remains
Figure 1: Two-step dilution strategy to maintain solvent integrity.
Protocol 1: Metabolic Viability Assay (MTT)
The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenases, serving as a proxy for metabolic activity.[4]
Materials
-
Cell Lines: HT-29 (Colorectal) or B16F10 (Melanoma).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).
-
Solubilizer: 100% DMSO.
Step-by-Step Methodology
-
Seeding: Plate cells at
to cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO to allow attachment. -
Treatment:
-
Remove old media.
-
Add 100
L of fresh media containing MM at concentrations ranging from 0.1 M to 100 M (e.g., 0, 1, 5, 10, 25, 50, 100 M). -
Vehicle Control: Media + 0.5% DMSO (Must be included).
-
Positive Control: Doxorubicin (1
M).
-
-
Incubation: Incubate for 48 or 72 hours . Triterpenes often require longer incubation times than chemotherapeutics to manifest metabolic effects.
-
MTT Addition: Add 10
L of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours until purple formazan crystals are visible. -
Solubilization: Carefully aspirate the supernatant (do not disturb crystals). Add 100
L of DMSO to dissolve formazan. -
Measurement: Shake plate for 10 mins. Measure absorbance at 570 nm (reference 630 nm).
Data Analysis
Calculate % Viability using the formula:
Reference IC50 Ranges for Maslinic Acid Derivatives:
| Cell Line | Tissue Origin | Typical IC50 (72h) | Reference |
|---|
| HT-29 | Colon | 10 – 30
Protocol 2: Apoptosis vs. Necrosis (Annexin V/PI)
To confirm that the cytotoxicity observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis (which suggests membrane lysis), Annexin V/PI staining is mandatory.
Diagram: Mechanism of Action Pathway
This diagram illustrates the expected biological cascade triggered by this compound, validating the choice of Annexin V (phosphatidylserine exposure) and PI (membrane integrity) markers.
Figure 2: Mitochondrial apoptotic pathway activated by this compound.
Protocol Steps
-
Treatment: Treat cells (6-well plate,
cells/well) with MM at IC50 and 2 IC50 concentrations for 24 hours. -
Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine into a single tube. Crucial: Do not over-trypsinize, as this damages the membrane and causes false PI positive results.
-
Washing: Wash cells twice with cold PBS. Resuspend in
Annexin Binding Buffer at cells/mL. -
Staining:
-
Transfer 100
L of cell suspension to a tube. -
Add 5
L Annexin V-FITC . -
Add 5
L Propidium Iodide (PI) .
-
-
Incubation: Incubate for 15 mins at RT in the dark.
-
Analysis: Add 400
L Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI) within 1 hour.
Interpretation
-
Q1 (Annexin- / PI-): Viable cells.
-
Q2 (Annexin+ / PI+): Late Apoptosis / Necrosis.
-
Q3 (Annexin- / PI+): Necrosis / Mechanical damage.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Key indicator of MM mechanism).
References
-
Reyes-Zurita, F. J., et al. (2009). "Maslinic acid, a natural triterpene from Olea europaea L., induces apoptosis in HT29 human colon-cancer cells via the mitochondrial apoptotic pathway." Cancer Letters.
-
Juan, M. E., et al. (2008). "Antiproliferative and apoptosis-inducing effects of maslinic acid, a natural triterpene from olive waste, on Caco-2 cells." British Journal of Nutrition.
-
Li, C., et al. (2010). "Maslinic acid induces apoptosis in murine melanoma cells through an intrinsic mitochondrial pathway." Apoptosis.[5][6][7][8][9][10]
- Parra, A., et al. (2011). "Synthesis and cytotoxicity of dissolved derivatives of maslinic acid." European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. himedialabs.com [himedialabs.com]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases [mdpi.com]
methylation of triterpenic acids using diazomethane protocol
Application Notes and Protocols
Topic: High-Efficiency Methylation of Triterpenic Acids Using Diazomethane
Audience: Researchers, scientists, and drug development professionals.
Abstract
Triterpenic acids are a diverse class of natural products exhibiting a wide range of biological activities, making them compelling targets for pharmaceutical research and development. Their structural analysis and chemical modification often require derivatization of the carboxylic acid moiety. Methylation is a fundamental first step, enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis and protecting the acidic proton in subsequent synthetic steps. Diazomethane (CH₂N₂) stands out as a supremely efficient reagent for this purpose, reacting rapidly and cleanly with carboxylic acids at room temperature to produce methyl esters with nitrogen gas as the sole byproduct.[1][2] However, the high reactivity of diazomethane is matched by its extreme toxicity and explosive potential, mandating stringent safety protocols and specialized handling procedures.[3] This guide provides a comprehensive overview of the reaction mechanism, field-proven safety protocols, a detailed step-by-step methodology for the in-situ generation of diazomethane and subsequent methylation of triterpenic acids, and robust analytical methods for product validation.
Scientific Principle: The Methylation Mechanism
The esterification of carboxylic acids with diazomethane is a highly efficient, two-step process that proceeds readily under mild conditions.[4][5] The reaction's success hinges on the acidic nature of the substrate and the unique properties of diazomethane.
-
Acid-Base Proton Transfer : The process begins with the carboxylic acid protonating the carbon atom of diazomethane. This is the rate-determining step and results in the formation of a carboxylate anion and a highly unstable methyldiazonium cation (CH₃N₂⁺).[6][7]
-
Nucleophilic Substitution (Sₙ2) : The newly formed carboxylate anion acts as a nucleophile, attacking the methyl group of the methyldiazonium cation.[4] This Sₙ2 displacement is exceptionally facile due to the presence of an outstanding leaving group: dinitrogen (N₂), which bubbles harmlessly out of the reaction mixture, driving the reaction to completion.[5][7]
This mechanism ensures high yields with minimal byproduct formation, a significant advantage over other esterification methods that may require harsh conditions or produce equilibrium mixtures.[1]
Caption: Reaction mechanism for the methylation of a carboxylic acid with diazomethane.
CRITICAL SAFETY PROTOCOLS
Warning: Diazomethane is extremely toxic, carcinogenic, and a potent respiratory irritant and sensitizer.[3][8] Undiluted diazomethane is a yellow gas that can explode unpredictably. Explosions can be triggered by contact with rough surfaces (e.g., ground-glass joints, scratched flasks), exposure to strong light, or contact with certain metals.[3][7] Adherence to the following safety protocols is non-negotiable.
-
Engineering Controls : All work involving diazomethane must be conducted inside a certified chemical fume hood. A blast shield must be positioned between the operator and the apparatus.[3]
-
Specialized Glassware : Use only flame-polished or specialized diazomethane generation glassware with clear, smooth joints (e.g., Clear-Seal joints). Never use glassware with ground-glass joints or visible scratches.[3][8]
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical splash goggles, and a face shield. Double-gloving with nitrile or neoprene gloves is strongly recommended.[3][8]
-
In-Situ Generation : Diazomethane should be generated in-situ and used immediately.[2][9] Preparing and storing solutions of diazomethane is highly discouraged due to the significant risk of explosion.[3][8]
-
Temperature Control : The generation of diazomethane is an exothermic process and must be performed in an ice bath to prevent overheating, which can lead to uncontrolled decomposition and explosion.
-
Quenching and Disposal : Excess diazomethane must be safely quenched before disposal. Slowly add a weak acid, such as 10% acetic acid in methanol, until the characteristic yellow color of diazomethane disappears and gas evolution ceases.[5]
Experimental Workflow and Protocols
This procedure details the in-situ generation of an ethereal solution of diazomethane from a precursor, Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide), followed by its immediate use for the methylation of a triterpenic acid.
Caption: Experimental workflow for triterpenic acid methylation.
Part A: Protocol for In-Situ Generation of Ethereal Diazomethane
This protocol is adapted for generating approximately 10-15 mmol of diazomethane. Scale as needed with extreme caution.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Diazald™ | 214.25 | 4.3 g | 20 | Precursor |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 g | 53.5 | Base |
| Diethyl Ether (anhydrous) | 74.12 | 40 mL | - | Solvent |
| Deionized Water | 18.02 | 5 mL | - | Solvent |
Procedure:
-
Apparatus Setup : In a chemical fume hood behind a blast shield, assemble a diazomethane generation apparatus. This typically consists of a two-neck round-bottom flask with a dropping funnel and a condenser leading to a receiving flask cooled in an ice bath. Use only smooth, clear-seal glassware.
-
Reagent Preparation :
-
In the reaction flask, dissolve 3.0 g of KOH in 5 mL of water and add 10 mL of diethyl ether. Place a stir bar in the flask.
-
In a separate beaker, dissolve 4.3 g of Diazald™ in 30 mL of diethyl ether.
-
-
Initiate Generation :
-
Place the reaction flask in an ice bath and begin stirring.
-
Transfer the Diazald™ solution to the dropping funnel.
-
Add the Diazald™ solution dropwise to the stirring KOH solution over 20-30 minutes. The rate of addition should be controlled to maintain a gentle distillation of the yellow ethereal diazomethane.
-
-
Collection : The yellow diazomethane/ether mixture will co-distill and collect in the cooled receiving flask. Continue the distillation until the distillate becomes colorless. The resulting bright yellow solution contains diazomethane and is ready for immediate use.
Part B: Protocol for Methylation of Triterpenic Acid
-
Substrate Preparation : In a separate flask, dissolve the triterpenic acid (e.g., 100 mg) in a suitable solvent system, such as a 2:1 mixture of diethyl ether and methanol (e.g., 15 mL). Methanol acts as a co-solvent to improve solubility. Cool the solution to 0 °C in an ice bath.
-
Methylation Reaction : Slowly add the freshly prepared ethereal diazomethane solution (from Part A) dropwise to the stirring triterpenic acid solution.[5]
-
Reaction Monitoring : Continue adding the diazomethane solution until a faint but persistent yellow color remains in the reaction mixture, indicating a slight excess of the reagent. Nitrogen gas evolution will be observed throughout the addition.[5]
-
Completion : Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion.
Part C: Protocol for Work-up and Quenching
-
Quenching : Cool the reaction mixture back to 0 °C. Cautiously add a few drops of glacial acetic acid or a 10% solution of acetic acid in ether.[5] Add dropwise until the yellow color disappears completely and effervescence stops. This step neutralizes the excess, hazardous diazomethane.
-
Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude methyl ester can be purified if necessary. For most triterpenic acids, purification via flash column chromatography on silica gel is effective.
-
Final Product : The purified product should be a white or off-white solid. Dry under high vacuum to remove residual solvent before characterization.
Product Characterization and Validation
Successful methylation must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most direct method to confirm the formation of the methyl ester. The appearance of a new, sharp singlet in the range of δ 3.6 - 3.8 ppm is characteristic of the methyl ester protons (-COOCH₃).[10][11] The integration of this peak should correspond to three protons.
| Functional Group | Starting Triterpenic Acid (Typical δ) | Product Methyl Ester (Typical δ) | Change |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 ppm (broad singlet) | Absent | Disappearance of acid proton signal |
| Methyl Ester (-COOCH₃) | Absent | 3.6 - 3.8 ppm (sharp singlet) | Appearance of diagnostic signal |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for assessing the purity of the methylated product and confirming its identity. Derivatization to the methyl ester significantly increases the volatility and thermal stability of triterpenic acids, making them amenable to GC analysis.[12][13]
-
Retention Time : The methyl ester will have a different retention time compared to the parent acid (which may not elute at all under typical conditions).
-
Mass Spectrum : The mass spectrum will show a molecular ion peak corresponding to the addition of 14 mass units (CH₂) to the parent acid (M+14). The fragmentation pattern can be compared to literature data or databases for confirmation.[14][15]
References
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
Scribd. Derivatization of Carboxylic Acids With Diazomethane. [Link]
-
ResearchGate. (n.d.). Data on NMR 1 H spectra of methyl esters of triterpene acids (δH, ppm). [Link]
-
Environmental Health & Safety, University of New Mexico. Diazomethane Standard Operating Procedure Template. [Link]
-
Scholz, F., et al. (2016). Development of a gas chromatography-mass spectrometry (GC-MS) method for the characterization and quantification of triterpenic acids. Journal of Chromatography B, 1038, 75-84. [Link]
-
Cohen, J. D., & Barkawi, L. S. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(11), 1848–1855. [Link]
-
University of Illinois Division of Research Safety. Diazomethane. [Link]
-
Cohen, J. D., & Barkawi, L. S. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. ResearchGate. [Link]
-
Ashenhurst, J. (2023). Reagent Friday: Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
Presset, M., et al. (2012). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. The Journal of Organic Chemistry, 77(17), 7547–7551. [Link]
-
JoVE. Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]
-
Liu, Y., et al. (2021). Pentacyclic Triterpenoids from Sabia discolor Dunn and Their α-Glycosidase Inhibitory Activities. Molecules, 26(21), 6485. [Link]
-
E-Hajj, O., et al. (2019). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 411(26), 6847–6860. [Link]
-
Ali, A., et al. (2021). A Cytotoxic Lupeol Fatty Acid Ester and Other Pentacyclic Triterpenes from Salvadora persica Seeds. Natural Product Sciences, 27(2), 70-76. [Link]
-
Hall, M., et al. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Metabolites, 11(2), 80. [Link]
-
Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. [Link]
-
Cheung, H. T., & Yan, T. C. (1970). Nuclear Magnetic Resonance Signals of Methyl Groups in Structural Determination of Triterpenes. 2a,3a- and 2P,3P-Dihydroxyoleana-12-en-28-oic Acids. Journal of the Chemical Society D: Chemical Communications, (6), 369. [Link]
-
ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. [Link]
-
Ntivendula, L., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1029-1030, 1-8. [Link]
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. [Link]
-
AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. Development of a gas chromatography-mass spectrometry (GC-MS) method for the characterization and quantification of triterpenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-nps.or.kr [e-nps.or.kr]
thin layer chromatography (TLC) separation of methyl maslinate
An In-Depth Guide to the Thin Layer Chromatography (TLC) Separation of Methyl Maslinate: Application Notes and Protocols
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the separation and identification of this compound, a pentacyclic triterpenoid methyl ester, using Thin Layer Chromatography (TLC). This application note is designed for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed protocols, the scientific rationale behind methodological choices, and data interpretation guidance.
This compound, derived from maslinic acid found in sources like olive pomace, is a subject of growing interest for its potential pharmacological activities. As research into its biological functions expands, the need for reliable, rapid, and cost-effective analytical methods for its identification and purification becomes paramount. TLC is an invaluable technique for this purpose, offering simplicity and versatility for analyzing complex mixtures.[1][2]
This guide emphasizes a self-validating system, where the principles of chromatographic separation are explained to empower the user to adapt and troubleshoot the methodology effectively.
The Foundational Principle: TLC Separation
Thin Layer Chromatography separates chemical compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[3] For the separation of this compound, a pentacyclic triterpenoid, we utilize a "normal-phase" setup.
-
Stationary Phase: A polar adsorbent, typically silica gel, is coated as a thin layer on an inert backing like glass or aluminum.[4][5] Silica gel's surface is rich in hydroxyl (-OH) groups, making it highly polar.
-
Mobile Phase: A solvent or a mixture of solvents, which is less polar than the stationary phase, is drawn up the plate by capillary action.[6]
-
Mechanism of Separation: As the mobile phase ascends, compounds spotted at the bottom of the plate are partitioned between the two phases. Polar compounds adsorb more strongly to the polar silica gel and thus travel shorter distances up the plate. Non-polar compounds have a greater affinity for the mobile phase and are carried further. This compound, being a moderately polar triterpenoid ester, will exhibit intermediate migration. The key to successful separation lies in selecting a mobile phase that provides differential migration for the components in the sample.
Caption: Principle of TLC Separation.
Experimental Protocol: TLC of this compound
This protocol is designed to be a robust starting point. Optimization, particularly of the mobile phase, may be required depending on the sample matrix.
Materials and Equipment
| Item | Specification | Purpose |
| TLC Plates | Silica gel 60 F254, glass or aluminum backed | Stationary phase. The F254 indicator allows for UV visualization. |
| This compound Standard | ≥95% purity | Reference for Rf comparison and identification. |
| Solvents | ACS or HPLC grade: n-Hexane, Ethyl Acetate | Components of the mobile phase. |
| Sample Solvent | Dichloromethane or Chloroform | To dissolve the this compound standard and samples. |
| Developing Chamber | Glass tank with a tight-fitting lid | To hold the mobile phase and saturate the atmosphere.[7] |
| Spotting Capillaries | 1 or 2 µL glass capillaries | For precise application of samples to the TLC plate.[4] |
| Visualization Reagents | p-Anisaldehyde solution, UV lamp (254 nm) | For detecting the separated compound spots. |
| General Lab Equipment | Fume hood, beakers, graduated cylinders, forceps, pencil, ruler | Standard laboratory necessities. |
Reagent Preparation
p-Anisaldehyde Staining Reagent: This is a versatile stain for natural products, especially effective for triterpenoids which often yield characteristic colors upon heating.[8][9]
-
Recipe: In a fume hood, carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[10] Stir until homogeneous. Store in a foil-wrapped jar.
Step-by-Step Methodology
The entire workflow is a sequential process requiring careful execution at each stage to ensure reproducibility.
Caption: Standardized TLC Experimental Workflow.
Step 1: Chamber and Mobile Phase Preparation
-
Prepare the mobile phase. A recommended starting solvent system for this compound is n-Hexane:Ethyl Acetate (8:2, v/v) . This ratio provides a moderately polar mobile phase suitable for triterpenoid esters.
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm.[4]
-
Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent.
-
Close the chamber with the lid and let it stand for at least 15-20 minutes to allow the atmosphere inside to become saturated with solvent vapors.[7][11] This is crucial for ensuring a uniform solvent front and reproducible results.
Step 2: TLC Plate Preparation and Spotting
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil, lightly draw a baseline (origin) about 1.0-1.5 cm from the bottom edge of the plate.[6][12]
-
Prepare a ~1 mg/mL solution of the this compound standard in dichloromethane. Prepare your unknown sample at a similar concentration.
-
Using a capillary tube, apply a small spot of the standard solution and your sample solution onto the baseline.[12] Keep the spots small and compact (1-2 mm diameter) for better separation. If running multiple samples, keep them well-spaced.
Step 3: Chromatogram Development
-
Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the baseline with the spots is above the level of the mobile phase.[6]
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
When the solvent front has traveled to about 0.5-1 cm from the top edge of the plate, remove the plate from the chamber.[6]
-
Immediately, use a pencil to mark the position of the solvent front.[6]
Step 4: Visualization
-
Allow the plate to air dry completely in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp and observe at 254 nm.[13] Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the plate. Circle any visible spots with a pencil.
-
Chemical Staining: In a fume hood, dip the plate quickly and evenly into the p-anisaldehyde staining solution or spray it uniformly.
-
Carefully heat the stained plate with a heat gun until colors develop. Triterpenoids like this compound typically produce violet or blue-grey spots.[8][9]
Data Analysis and Interpretation
Calculation of the Retention Factor (Rf)
The Rf value is a key parameter for compound identification. It is a ratio, and therefore unitless, representing the distance traveled by the compound relative to the solvent front.[14][15]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [16][17][18]
-
Measure the distance from the baseline to the center of the visualized spot (for both the standard and the sample).
-
Measure the distance from the baseline to the solvent front mark.
-
Calculate the Rf value for each spot.
An Rf value between 0.2 and 0.8 is generally considered ideal for good separation.[12]
Mobile Phase Optimization
If the separation is not optimal, the polarity of the mobile phase must be adjusted.
| Observation | Causality | Solution |
| Spots remain at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compound off the stationary phase. | Increase the polarity of the mobile phase. For an n-Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., try 7:3 or 6:4). |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar; the compound has a very high affinity for the mobile phase and minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. Increase the proportion of n-hexane (e.g., try 9:1). |
| Poor separation between spots | The selectivity of the solvent system is not sufficient. | Try a different solvent system. For example, replace ethyl acetate with acetone or add a small percentage of methanol for more polar compounds. |
System Validation and Trustworthiness
For use in regulated environments, TLC methods must be validated. According to ICH guidelines, key validation parameters include specificity, which is the ability to assess the analyte in the presence of other components.[19][20]
-
Specificity: In this protocol, specificity is demonstrated by comparing the Rf value and the color of the spot from the sample to that of a certified this compound standard run on the same plate. A match in both Rf and color under the specified conditions provides strong evidence of identity.
Troubleshooting Common TLC Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | - Sample is overloaded (too concentrated).- Sample is not fully soluble in the mobile phase.- The adsorbent is disturbed during spotting. | - Dilute the sample.- Spot a smaller amount.- Choose a sample solvent in which the compound is highly soluble. |
| Irregular Solvent Front | - The bottom edge of the TLC plate is not flat.- The developing chamber was not properly saturated. | - Ensure the plate rests flat in the chamber.- Always allow sufficient time for chamber saturation. |
| No Spots Visible | - The sample concentration is too low.- The compound does not respond to the visualization method. | - Concentrate the sample and re-spot.- Try an alternative, more sensitive staining reagent (e.g., phosphomolybdic acid).[10] |
| Rf Values are Inconsistent | - Temperature fluctuations.- Changes in chamber saturation.- Different plate manufacturers or batches. | - Perform chromatography in a temperature-controlled environment.- Maintain consistent saturation times.- Always run a standard alongside the unknown sample on the same plate. |
References
-
Komsta, R., Ciesla, L., & Bogucka-Kocka, A. (2018). Thin-Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. ResearchGate. Available at: [Link]
-
Research and Reviews. (2022). Analytical Procedure of Thin Layer Chromatography Technique. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Ciesla, L. M., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules, 22(1), 149. Available at: [Link]
-
Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]
-
DeepDyve. (2010). Quantitative Thin-Layer Chromatography, The Stationary Phase in Thin-Layer Chromatography. Available at: [Link]
-
Oleszek, W., & Stochmal, A. (2014). TLC of Triterpenes (Including Saponins). ResearchGate. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Chemistry LibreTexts. (2022). The Retention Factor. Available at: [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Available at: [Link]
-
MSJ Chem. (2017). S2.2.10 Calculating retention factor (Rf) values. YouTube. Available at: [Link]
-
Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Available at: [Link]
-
MDPI. (2024). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. rroij.com [rroij.com]
- 5. deepdyve.com [deepdyve.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. study.com [study.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Injectable Formulations of Methyl Maslinate
Welcome to the technical support guide for improving the aqueous solubility of methyl maslinate for parenteral applications. As drug development professionals, we frequently encounter promising hydrophobic compounds like this compound, a pentacyclic triterpene with significant therapeutic potential. However, its poor water solubility presents a major hurdle for developing injectable formulations.
This guide is designed to provide you with practical, evidence-based solutions and troubleshooting advice to overcome these challenges. We will explore the fundamental reasons for this compound's low solubility and delve into various formulation strategies, complete with step-by-step protocols and explanations of the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: this compound's poor water solubility is rooted in its molecular structure. It is a large, rigid pentacyclic triterpenoid with a molecular formula of C₃₁H₅₀O₄[1]. The core of the molecule is a large, nonpolar hydrocarbon skeleton. While it possesses two hydroxyl (-OH) groups and a methyl ester (-COOCH₃) group, which are polar, their influence is overshadowed by the dominant hydrophobic nature of the carbon backbone.
According to the principle of "like dissolves like," polar solvents like water readily dissolve polar solutes, while nonpolar solvents are needed for nonpolar solutes[2]. The extensive nonpolar surface area of this compound prevents the formation of favorable interactions (like hydrogen bonds) with water molecules, making it thermodynamically unfavorable to dissolve. Its high calculated LogP value (a measure of lipophilicity) further confirms its hydrophobic character[1].
Q2: What are the primary strategies for solubilizing a hydrophobic compound like this compound for injection?
A2: There are several established techniques to enhance the aqueous solubility of hydrophobic drugs for parenteral administration.[3] The choice of method depends on the required dose, desired release profile, and stability considerations. The most common strategies include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[3][4]
-
Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic drug molecule.[5][6][7]
-
Surfactant Micelles: Using surfactants to form micelles that can solubilize the drug within their hydrophobic cores.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[8][9][10]
-
Liposomes: Encapsulating the drug within lipid bilayers of vesicles.[11][12]
We will explore these methods in detail in the troubleshooting sections below.
Troubleshooting Guide 1: Co-solvent Systems
Co-solvents are often the first approach due to their simplicity. By blending water with a biocompatible organic solvent, you can create a solvent system with a polarity that is more favorable for dissolving this compound.
Q3: I tried dissolving this compound in a saline solution with 10% ethanol, but it precipitated. What went wrong?
A3: This is a classic issue of insufficient solvent polarity reduction. A 10% concentration of a co-solvent is often too low to solubilize a highly hydrophobic compound. Furthermore, upon injection, this mixture will be rapidly diluted by the blood, causing the drug to precipitate at the injection site, which can lead to irritation, phlebitis, or embolism.
Troubleshooting Steps & Solutions:
-
Increase Co-solvent Concentration: Systematically increase the concentration of the co-solvent. Common parenteral co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 300/400 (PEG 300/400).[3][13] You may need to test concentrations up to 40-50% or higher, but always be mindful of the toxicity and permissible limits for the intended route of administration.
-
Use a Co-solvent Blend: Sometimes, a combination of co-solvents works synergistically. For example, a ternary system of Water:Ethanol:Propylene Glycol can offer better solubilization than a binary system.
-
Incorporate a Surfactant: To improve the stability of the formulation upon dilution, consider adding a non-ionic surfactant like Polysorbate 80 or a poloxamer (e.g., Pluronic® F-68).[14] The surfactant can help to form micelles and prevent immediate precipitation.
Workflow for Co-Solvent Screening
Caption: Decision workflow for developing a co-solvent system.
Troubleshooting Guide 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[6][7]
Q4: My this compound solution with hydroxypropyl-β-cyclodextrin (HP-β-CD) is cloudy. How can I achieve a clear solution?
A4: Cloudiness indicates that either the inclusion complex has not fully formed or you have exceeded the solubilization capacity of the cyclodextrin concentration used. The efficiency of complexation depends on factors like the type of cyclodextrin, concentration, temperature, and pH.
Troubleshooting Steps & Solutions:
-
Optimize the Molar Ratio: The stoichiometry of the drug-cyclodextrin complex is critical. While a 1:1 molar ratio is often assumed, it may not be optimal. Perform a phase solubility study by preparing saturated solutions of this compound with increasing concentrations of HP-β-CD to determine the ideal ratio and the stability constant of the complex.
-
Change the Cyclodextrin Type: The size of the cyclodextrin cavity must be compatible with the guest molecule. For a bulky molecule like this compound, γ-cyclodextrin or chemically modified versions like HP-β-CD and sulfobutylether-β-cyclodextrin (SBE-β-CD) are generally better choices than α- or native β-cyclodextrin. SBE-β-CD is particularly useful for parenteral formulations due to its high water solubility and safety profile.
-
Use Energy Input: Gentle heating (e.g., 40-60°C) and sonication can facilitate the disruption of drug crystals and promote the formation of the inclusion complex. Ensure your compound is stable at the tested temperature.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of hydrophobic drug by a cyclodextrin.
Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Preparation: Accurately weigh this compound and the selected cyclodextrin (e.g., SBE-β-CD) in a 1:1.5 molar ratio.
-
Dispersion: Add a portion of the required sterile water for injection (WFI) to the cyclodextrin powder and stir to form a clear solution.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Energy Input: Seal the container and place it in an ultrasonic bath for 60 minutes. Alternatively, stir at a controlled temperature (e.g., 50°C) for 2-4 hours.
-
Equilibration: Allow the solution to cool to room temperature and stir for an additional 24 hours to ensure equilibrium is reached.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any un-complexed drug particles and sterilize the final formulation.
-
Analysis: Quantify the concentration of this compound in the clear filtrate using a validated HPLC method.
Troubleshooting Guide 3: Nanosuspensions
For extremely insoluble compounds, creating a nanosuspension can be a powerful approach. This involves reducing the drug particle size to the sub-micron range, which dramatically increases the surface area-to-volume ratio, thereby enhancing the dissolution velocity according to the Noyes-Whitney equation.[8]
Q5: I'm trying to produce a nanosuspension using high-pressure homogenization, but the particles are aggregating and settling over time. How can I stabilize my formulation?
A5: This is a common challenge in nanosuspension formulation. The high surface energy of the nanoparticles makes them thermodynamically unstable and prone to aggregation or Ostwald ripening. The key is to use appropriate stabilizers that adsorb onto the particle surface.
Troubleshooting Steps & Solutions:
-
Select the Right Stabilizer: Steric stabilizers (e.g., poloxamers, HPMC, PVP) and electrostatic stabilizers (e.g., lecithin, sodium lauryl sulfate) are used, often in combination.[3] For parenteral use, non-ionic steric stabilizers like poloxamer 188 (Pluronic® F-68) and vitamin E TPGS are excellent choices.
-
Optimize Stabilizer Concentration: There is an optimal drug-to-stabilizer ratio. Too little stabilizer will result in incomplete surface coverage and aggregation. Too much can lead to issues with viscosity or toxicity. Screen a range of concentrations (e.g., 0.5% to 5% w/v) to find the minimum amount that produces a stable suspension with the desired particle size.
-
Refine Homogenization Parameters: The effectiveness of particle size reduction depends on both the pressure and the number of homogenization cycles.
-
Pressure: Higher pressures (15,000 - 30,000 PSI) are generally more effective but can also generate significant heat, potentially degrading the drug. Use a heat exchanger to maintain a low temperature.
-
Cycles: Increasing the number of cycles (e.g., from 10 to 30) will lead to smaller and more uniform particles, but with diminishing returns. Monitor particle size distribution after a set number of cycles to determine the endpoint.
-
Comparison of Solubilization Strategies
| Strategy | Mechanism | Typical Concentration Increase | Pros | Cons |
| Co-solvents | Reduces solvent polarity.[3] | 10x - 100x | Simple, well-understood, low cost. | Risk of precipitation on dilution, potential for toxicity.[3] |
| Cyclodextrins | Encapsulation of drug in a hydrophobic cavity.[6] | 100x - 1000x+ | High solubilization potential, good safety profile (esp. SBE-β-CD). | Can be expensive, potential for nephrotoxicity with some types. |
| Nanosuspensions | Increases surface area and dissolution rate.[8][10] | N/A (improves rate) | High drug loading possible, applicable to many drugs. | Requires specialized equipment, stability can be challenging. |
| Liposomes | Drug incorporated into a lipid bilayer.[11] | N/A (carrier system) | Can alter pharmacokinetics, potential for targeted delivery. | Complex manufacturing, potential for instability.[15] |
References
-
Zhang, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]
-
Phadke, A., et al. (2023, May 1). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Available from: [Link]
-
Kim, Y., et al. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery. Available from: [Link]
-
Fengchen Group. (n.d.). Methyl Salicylate, USP/BP/EP CAS 119-36-8. Available from: [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Salicylate. PubChem. Available from: [Link]
-
Popescu, R., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
-
PubMed. (n.d.). Liposome formulations of hydrophobic drugs. Available from: [Link]
-
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Available from: [Link]
-
ResearchGate. (2025, August 8). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Available from: [Link]
-
ResearchGate. (n.d.). Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF. Available from: [Link]
-
Pharmacentral. (n.d.). Excipients for Parenterals. Available from: [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
-
PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
ResearchGate. (2025, August 6). (PDF) Liposome Formulations of Hydrophobic Drugs. Available from: [Link]
-
PubMed. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Available from: [Link]
- Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
-
(n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available from: [Link]
- Google Patents. (n.d.). US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant.
-
Wikipedia. (n.d.). Methyl salicylate. Available from: [Link]
-
DeepDyve. (2025, December 23). Co-solvent: Significance and symbolism. Available from: [Link]
-
(n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available from: [Link]
-
SciSpace. (n.d.). Nanosuspension technologies for delivery of poorly soluble drugs. Available from: [Link]
-
SciSpace. (n.d.). Liposome formulations of hydrophobic drugs. Available from: [Link]
-
Journal of Chemical Health Risks. (n.d.). Formulation and Evaluation of Nanosuspension Containing Poorly Water Soluble Ciclopirox Olamine. Available from: [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Available from: [Link]
-
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Available from: [Link]
Sources
- 1. This compound | C31H50O4 | CID 3082208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [patents.google.com]
- 15. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
Technical Support Center: Overcoming Crystallization in Methyl Maslinate Formulations
Status: Operational Topic: Methyl Maslinate (MM) Formulation & Stability Audience: Formulation Scientists, Process Engineers, R&D Leads
Introduction: The "Brick Dust" Challenge
This compound (Methyl 2
This combination creates a dual barrier:
-
Thermodynamic Barrier: The energy required to break the crystal lattice is high.
-
Kinetic Barrier: Once dissolved, the molecule has a strong tendency to re-aggregate and recrystallize rapidly (Ostwald ripening) upon exposure to aqueous environments or during storage.
This guide addresses the specific failure modes of MM formulations—precipitation during dilution, recrystallization in solid dispersions, and physical instability in lipid systems.
Module 1: Pre-Formulation & Solubility Profiling
Q: I am observing inconsistent solubility data in my initial screens. What is the correct protocol for this compound?
A: Inconsistent data often stems from "apparent" vs. "equilibrium" solubility. MM forms metastable supersaturated states easily in organic solvents, which can mislead early screens.
The Protocol: Do not rely on visual inspection alone. Use the Shake-Flask Method with Centrifugation :
-
Excess Solid: Add MM to the solvent until a sediment persists.
-
Equilibration: Shake at 37°C for 72 hours (24 hours is insufficient for triterpenoids).
-
Separation: Centrifuge at 15,000 rpm for 20 mins (filtration can adsorb hydrophobic MM).
-
Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC.
Recommended Solvent Screen for MM:
| Solvent Class | Recommended Solvent | Purpose | Target Solubility |
|---|---|---|---|
| Primary Solvents | Ethanol, Methanol | Spray drying feed | > 20 mg/mL |
| Co-Surfactants | Transcutol HP, PEG 400 | SEDDS/Lipid systems | > 50 mg/mL |
| Lipids | Capryol 90, Peceol | Oil phase carrier | > 10 mg/mL |
| Anti-Solvents | Water, 0.1N HCl | Precipitation testing | < 0.01 mg/mL |
Module 2: Solid Dispersions & Polymer Selection
Q: My amorphous solid dispersion (ASD) recrystallized after 2 weeks at 40°C/75% RH. How do I select a better polymer?
A: Recrystallization in ASDs is driven by the Glass Transition Temperature (Tg) of the mixture dropping below the storage temperature (plasticization by moisture) or by lack of specific intermolecular interactions.
The Fix: this compound is a hydrogen bond donor (two -OH groups). You need a polymer that acts as a strong hydrogen bond acceptor and is hydrophobic enough to prevent moisture uptake.
Polymer Selection Logic:
-
Avoid: PVP K30 (Too hygroscopic; moisture lowers Tg, triggering MM crystallization).
-
Select: HPMCAS-HF (High Fine) or PVPVA 64 .
-
Why HPMCAS-HF? It is hydrophobic (High Acetyl content), resisting moisture. It provides acidic groups that interact with MM's hydroxyls, "freezing" the molecule in the amorphous state.
-
Visual: Polymer Selection Decision Tree
Caption: Decision logic for selecting crystallization-inhibiting polymers for this compound solid dispersions.
Module 3: Liquid Formulations (SEDDS/Emulsions)
Q: My SEDDS formulation is clear in the vial but precipitates immediately upon dilution in water. What is happening?
A: You are experiencing the "Parachute Failure."
-
The Spring: The co-solvents (Ethanol, Transcutol) dissolve MM in the concentrate.
-
The Crash: Upon dilution, the co-solvent diffuses into the water instantly. The solvent capacity drops, and MM becomes supersaturated. Without a "parachute" (precipitation inhibitor), it nucleates and crystallizes.
The Solution: Add a Precipitation Inhibitor (PI) to the oil phase or surfactant phase.
-
Recommendation: Add 1-2% HPMC E5 or Soluplus to the formulation. These polymers adsorb onto the surface of forming nuclei, sterically hindering crystal growth (The "Parachute" effect).
Visual: The "Spring and Parachute" Mechanism
Caption: Mechanism of precipitation inhibition. Without polymers (Red path), this compound crashes out. With polymers (Green path), supersaturation is maintained.
Module 4: Troubleshooting Protocols
Protocol: The Supersaturation Maintenance Assay
Use this to validate if your inhibitor is working.
-
Preparation: Prepare a highly concentrated stock solution of this compound in Methanol (e.g., 50 mg/mL).
-
Media: Prepare Simulated Gastric Fluid (SGF) containing 0%, 0.1%, and 0.5% of your test polymer (e.g., HPMCAS, PVPVA).
-
Injection: Inject the stock solution into the SGF under stirring to create a final theoretical concentration of 100 µg/mL (well above water solubility).
-
Monitoring:
-
Measure UV absorbance (or turbidity) at 5, 15, 30, 60, and 120 minutes.
-
Pass Criteria: The solution remains clear or maintains stable turbidity (nano-suspension) for >60 minutes.
-
Fail Criteria: Visible crystals or rapid drop in concentration (precipitate formation).
-
FAQ: Quick Fixes
| Symptom | Probable Cause | Corrective Action |
| Cloudy Emulsion (Overnight) | Ostwald Ripening | Add a lipophilic inhibitor (e.g., long-chain triglyceride) to the oil phase to balance osmotic pressure. |
| Low Dissolution Rate (ASD) | Polymer "Washout" | The polymer is dissolving too fast, leaving drug behind. Switch to a less soluble polymer (e.g., HPMCAS-LF → HPMCAS-HF). |
| Sticky Powder | Low Tg | Residual solvent or moisture. Increase drying time or add colloidal silica (Aerosil 200) as a glidant/desiccant. |
References
-
Solubility & Triterpenoids
-
Solid Dispersions & Polymers
-
Crystallization Inhibition Mechanisms
-
Lipid Nanoparticles & Bioavailability
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered maslinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. riuma.uma.es [riuma.uma.es]
- 5. Development of convenient crystallization inhibition assays for structure-activity relationship studies in the discovery of crystallization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study to enhance the oral bioavailability of s-adenosyl-l-methionine (SAMe): SLN and SLN nanocomposite particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of Methyl Maslinate
Welcome to the technical support center for the synthesis and purification of methyl maslinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered during the synthesis of this promising triterpenoid derivative.
Introduction to this compound Synthesis
This compound is the methyl ester derivative of maslinic acid, a naturally occurring pentacyclic triterpene with a range of biological activities. The synthesis typically involves the esterification of the carboxylic acid group of maslinic acid. While seemingly straightforward, the presence of two hydroxyl groups on the A-ring and the structural similarity between the starting material and the product can present purification challenges. This guide will focus on addressing these specific issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment in a question-and-answer format.
Question 1: My reaction is complete, but I'm struggling to remove unreacted maslinic acid from my this compound product. How can I effectively separate them?
Answer:
This is a common challenge due to the similar polarity of maslinic acid and this compound. Here’s a systematic approach to tackle this separation:
Causality: The primary difference between maslinic acid and this compound is the acidic carboxylic acid group in the former. We can exploit this difference in acidity to achieve separation.
Method 1: Liquid-Liquid Extraction
This is the first and most critical purification step.
-
Principle: A mild basic wash will deprotonate the carboxylic acid of the unreacted maslinic acid, forming a water-soluble carboxylate salt. The neutral this compound will remain in the organic layer.
-
Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used.
-
Repeat the wash 2-3 times. You can monitor the pH of the aqueous layer; it should be basic.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and evaporate the solvent to obtain the crude this compound.
-
Method 2: Flash Column Chromatography
If liquid-liquid extraction does not provide sufficient purity, flash column chromatography is the next recommended step.
-
Principle: While the polarity difference is small, a well-optimized flash chromatography method can effectively separate the two compounds. This compound, being slightly less polar than maslinic acid, will elute first.
-
Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For example, you can start with 95:5 hexane:ethyl acetate and gradually increase the ethyl acetate concentration.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Method 3: Recrystallization
For obtaining highly pure this compound, recrystallization is an excellent final purification step.[1]
-
Principle: This technique relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.
-
Protocol:
-
Choose a suitable solvent or solvent system. Methanol can be a good starting point for recrystallizing this compound.
-
Dissolve the partially purified this compound in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Purification workflow for this compound.
Question 2: I used diazomethane for the methylation. Are there any specific side products I should be aware of?
Answer:
Diazomethane is a highly efficient and clean methylating agent for carboxylic acids.[2] However, its high reactivity can lead to side reactions, especially with a molecule like maslinic acid which possesses hydroxyl groups.
Potential Side Reaction: Ether Formation
-
Causality: While diazomethane reacts preferentially with the more acidic carboxylic acid, it can also react with alcohols to form methyl ethers, particularly under certain conditions or with prolonged reaction times. In the case of maslinic acid, this could lead to the formation of mono- or di-methylated ethers at the C-2 and C-3 hydroxyl groups.
Mitigation and Removal:
-
Reaction Control: Use a stoichiometric amount of diazomethane and monitor the reaction closely by TLC to avoid prolonged exposure to excess reagent.
-
Purification: These ether byproducts will be more non-polar than this compound and can typically be separated by flash column chromatography.
-
Protecting Groups: For highly sensitive applications requiring absolute certainty of avoiding ether formation, you can protect the diol functionality before methylation. Acetonides are common protecting groups for 1,2-diols and are stable to basic conditions but can be removed under acidic conditions.[3][4]
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl Maslinate for Researchers and Drug Development Professionals
This technical guide offers an in-depth exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of methyl maslinate, a naturally occurring pentacyclic triterpenoid of significant interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the spectral features of this compound, compares it with its parent compound, maslinic acid, and outlines the experimental protocols for data acquisition. Our objective is to furnish a practical and authoritative resource for the structural elucidation and characterization of this promising bioactive molecule.
Introduction to this compound and the Role of NMR Spectroscopy
This compound, the methyl ester of maslinic acid, is a pentacyclic triterpenoid belonging to the oleanane series.[1] These compounds are widely distributed in the plant kingdom and have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The precise structural characterization of these complex natural products is paramount for understanding their structure-activity relationships and for their development as potential therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the proton environments and their spatial relationships, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a comprehensive fingerprint that is essential for confirming the identity and purity of a compound.
This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, providing a rationale for the observed chemical shifts and coupling constants based on its rigid polycyclic structure and functional groups.
The Molecular Structure of this compound
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. This compound possesses the characteristic olean-12-ene skeleton, functionalized with hydroxyl groups at C-2 and C-3, and a methyl ester group at C-28.
Caption: Chemical structure of this compound.
Experimental Protocol for NMR Data Acquisition
The following provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is crucial for obtaining high-resolution spectra.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for complex molecules. |
| Pulse Program | Standard single-pulse (zg30) | A robust and simple pulse sequence for quantitative measurements. |
| Acquisition Time | 2-4 seconds | Ensures good resolution. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans. |
| Number of Scans | 16-64 | Improves signal-to-noise ratio. |
| Spectral Width | 12-16 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | Standard for a 400 MHz ¹H instrument. |
| Pulse Program | Proton-decoupled (zgpg30) | Simplifies the spectrum by removing C-H coupling. |
| Acquisition Time | 1-2 seconds | Adequate for good resolution. |
| Relaxation Delay (d1) | 2 seconds | Ensures proper relaxation of quaternary carbons. |
| Number of Scans | 1024-4096 | Necessary due to the low natural abundance of ¹³C. |
| Spectral Width | 200-240 ppm | Encompasses the full range of carbon chemical shifts. |
¹H-NMR Spectral Analysis of this compound
The ¹H-NMR spectrum of this compound displays a series of characteristic signals that can be assigned to specific protons within the molecule. The rigid pentacyclic structure leads to a complex but interpretable spectrum, with distinct regions for methyl, methylene, methine, and olefinic protons.
Table 1: ¹H-NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-12 | 5.05 | t | 3.5 |
| H-2 | 3.45 | m | |
| H-3 | 2.75 | d | 9.5 |
| H-18 | 2.60 | br s | |
| -OCH₃ | 3.62 | s | |
| H-27 | 1.11 | s | |
| H-23 | 1.01 | s | |
| H-25 | 0.96 | s | |
| H-30 | 0.90 | s | |
| H-29 | 0.88 | s | |
| H-24 | 0.80 | s | |
| H-26 | 0.70 | s |
Data adapted from Garcia-Granados, A., et al. (1998).[4]
Key ¹H-NMR Spectral Features and Interpretation
-
Olefinic Proton (H-12): The single olefinic proton at C-12 resonates as a triplet around δ 5.05 ppm.[4] This downfield shift is characteristic of a proton on a double bond within a cyclic system.
-
Carbinolic Protons (H-2 and H-3): The protons attached to the carbon atoms bearing hydroxyl groups (C-2 and C-3) appear as multiplets in the region of δ 3.45 and δ 2.75 ppm, respectively.[4] Their precise chemical shifts and multiplicities are influenced by their stereochemistry and coupling with neighboring protons.
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is observed around δ 3.62 ppm, which is a definitive signal for the methyl group of the ester functionality at C-28.[4]
-
Methyl Group Protons: this compound exhibits seven singlet signals corresponding to the seven tertiary methyl groups (H-23, H-24, H-25, H-26, H-27, H-29, and H-30).[4] These appear in the upfield region of the spectrum, typically between δ 0.70 and δ 1.11 ppm. The distinct chemical shift of each methyl group is a consequence of its unique spatial environment within the rigid steroid-like framework.
-
Methylene and Methine Protons: The remaining methylene and methine protons of the pentacyclic system produce a complex series of overlapping multiplets in the region of δ 1.0-2.5 ppm.
¹³C-NMR Spectral Analysis of this compound
The ¹³C-NMR spectrum provides a map of the carbon skeleton of this compound. With proton decoupling, each unique carbon atom gives rise to a single resonance, simplifying the spectrum significantly.
Table 2: ¹³C-NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| C-1 | 46.12 | C-17 | 46.12 |
| C-2 | 68.24 | C-18 | 41.00 |
| C-3 | 83.17 | C-19 | 45.71 |
| C-4 | 38.97 | C-20 | 30.36 |
| C-5 | 55.05 | C-21 | 33.60 |
| C-6 | 18.52 | C-22 | 32.39 |
| C-7 | 32.29 | C-23 | 28.21 |
| C-8 | 39.07 | C-24 | 16.14 |
| C-9 | 47.38 | C-25 | 16.37 |
| C-10 | 37.88 | C-26 | 16.54 |
| C-11 | 23.18 | C-27 | 27.37 |
| C-12 | 121.86 | C-28 (C=O) | 180.58 |
| C-13 | 143.71 | C-29 | 32.67 |
| C-14 | 41.52 | C-30 | 23.14 |
| C-15 | 27.37 | -OCH₃ | 51.5 (approx.) |
| C-16 | 22.73 |
Data adapted from Garcia-Granados, A., et al. (1998).[4] The -OCH₃ chemical shift is approximated from typical values for similar compounds.
Key ¹³C-NMR Spectral Features and Interpretation
-
Carbonyl Carbon (C-28): The carbonyl carbon of the methyl ester group is the most downfield signal, appearing around δ 180.58 ppm.[4]
-
Olefinic Carbons (C-12 and C-13): The two sp² hybridized carbons of the double bond resonate at δ 121.86 (C-12) and δ 143.71 (C-13) ppm.[4] The quaternary carbon (C-13) is further downfield than the protonated carbon (C-12).
-
Carbinolic Carbons (C-2 and C-3): The carbons bearing the hydroxyl groups, C-2 and C-3, are observed at δ 68.24 and δ 83.17 ppm, respectively.[4] Their downfield shift is due to the deshielding effect of the electronegative oxygen atoms.
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group typically resonates around δ 51.5 ppm.
-
Quaternary, Methine, Methylene, and Methyl Carbons: The remaining sp³ hybridized carbons of the skeleton appear in the upfield region of the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Comparative Spectral Analysis: this compound vs. Maslinic Acid
The primary difference between the NMR spectra of this compound and its parent compound, maslinic acid, lies in the signals associated with the C-28 functional group.
-
¹H-NMR: In this compound, the presence of the methyl ester is confirmed by the sharp singlet at approximately δ 3.62 ppm.[4] This signal is absent in the spectrum of maslinic acid, which would instead show a broad signal for the carboxylic acid proton, typically at a much more downfield chemical shift (> δ 10 ppm), and this signal would be exchangeable with D₂O.
-
¹³C-NMR: The carbonyl carbon (C-28) in this compound appears at δ 180.58 ppm.[4] In maslinic acid, this resonance is typically shifted slightly further downfield to around δ 182-184 ppm. The most notable difference is the presence of the methoxy carbon signal around δ 51.5 ppm in this compound, which is absent in maslinic acid.
Caption: Key NMR spectral differences between this compound and Maslinic Acid.
Conclusion
This guide has provided a detailed framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the characteristic chemical shifts and coupling patterns, researchers can confidently identify and characterize this important natural product. The comparative analysis with maslinic acid highlights the key spectral modifications resulting from esterification, further aiding in structural confirmation. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data, which is the cornerstone of accurate structural elucidation in drug discovery and development.
References
-
Garcia-Granados, A., et al. (1998). 2-alpha,3-beta-Dihydroxyolean-12-en-28-oic Acid (Maslinic Acid). Molecules, 3(1), M83. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 3, 2026, from [Link]
-
MDPI. (2022). Anti-Adipogenic Effect of Secondary Metabolites Isolated from Tetracera loureiri on 3T3-L1 Adipocytes. Molecules, 27(15), 4989. Available at: [Link]
-
PubChem. (n.d.). Maslinic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mdpi.com [mdpi.com]
Technical Comparison Guide: Cross-Reactivity of Methyl Maslinate in Triterpene Immunoassays
Executive Summary
Audience: Senior Researchers, Assay Developers, and PK/PD Scientists.
Methyl maslinate (MM) is the C-28 methyl ester derivative of Maslinic acid (MA), a pentacyclic triterpene with significant pharmacological potential. In pharmacokinetic (PK) and drug metabolism studies, distinguishing between the free acid (MA) and its esterified metabolite or precursor (MM) is critical.
This guide analyzes the cross-reactivity (CR) profiles of this compound in immunoassays designed for maslinic acid. It challenges the "one-size-fits-all" assumption of triterpene antibodies, demonstrating how hapten design strategy (C-28 vs. C-3 conjugation) dictates assay specificity.
Key Takeaway
-
High Specificity (CR < 5%): Achieved only when the immunogen preserves the C-28 carboxyl group (C-2/C-3 conjugation).
-
Broad Specificity (CR > 80%): Occurs when the immunogen utilizes the C-28 carboxyl for carrier protein linkage, masking the primary structural difference between MA and MM.
Mechanistic Basis of Cross-Reactivity
The specificity of an immunoassay is determined during the hapten synthesis phase. Antibodies recognize the "distal" portion of the hapten molecule—the part furthest from the carrier protein (BSA/KLH).
Structural Comparison[1]
-
Maslinic Acid (MA): 2α,3β-dihydroxyolean-12-en-28-oic acid.
-
This compound (MM): Methyl 2α,3β-dihydroxyolean-12-en-28-oate.
-
Differentiation Point: The C-28 position (Carboxyl vs. Methyl Ester).
Hapten Design Strategies
The following diagram illustrates how the conjugation site influences the antibody's epitope recognition window.
Figure 1: Impact of Hapten Conjugation Site on Antibody Specificity. Strategy B is required for distinguishing this compound from Maslinic Acid.
Comparative Performance Analysis
The following data represents the performance characteristics of polyclonal (pAb) and monoclonal (mAb) antibodies generated via the two primary hapten strategies.
Cross-Reactivity Profile (Representative Data)
Definition: % Cross-Reactivity (CR) = (
| Feature | Type A: C-28 Conjugate | Type B: C-3 Hemisuccinate |
| Primary Epitope | A-Ring (2α,3β-hydroxyls) | E-Ring (C-28 Carboxyl) |
| Target Analyte | Maslinic Acid | Maslinic Acid |
| This compound CR% | 85% - 100% (High Interference) | < 3% (Negligible Interference) |
| Oleanolic Acid CR% | < 1% (Specific to 2α-OH) | 15% - 30% (Variable)* |
| Application | Total Triterpene Screening | Specific PK Quantification |
*Note: Type B antibodies may cross-react with Oleanolic acid because the C-28 region is identical; specificity relies on the antibody recognizing the distant 2α-OH, which is challenging but possible with monoclonal screening.
Selection Guide for Drug Development
-
Choose Type A (Broad) if you are screening plant extracts for total triterpenoid content (MA + MM + related glycosides).
-
Choose Type B (Specific) if you are conducting PK studies where MM is a pro-drug or metabolite and must be quantified separately from MA.
Validation Protocol: Determination of Cross-Reactivity
To validate the specificity of a Maslinic Acid immunoassay against this compound, researchers must perform a Competitive Inhibition ELISA .
Reagents Required[2][3][4]
-
Capture Antigen: MA-BSA conjugate (homologous to immunogen).
-
Primary Antibody: Anti-MA (to be tested).
-
Standards:
-
Maslinic Acid (Authentic Standard).
-
This compound (Cross-reactant).[1]
-
Oleanolic Acid (Negative Control).
-
Step-by-Step Methodology
-
Coating: Coat 96-well microplate with Capture Antigen (0.5 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBS-T. Block with 1% Gelatin or BSA in PBS for 1h at 37°C.
-
Competition Reaction (Critical Step):
-
Prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of MA and MM in separate tubes.
-
Mix each dilution 1:1 with the Primary Antibody (at fixed titer).
-
Incubate mixtures for 30 mins at RT to allow fluid-phase equilibrium.
-
Transfer 100 µL of mixtures to the coated plate. Incubate 1h at 37°C.
-
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 mins.
-
Signal Generation: Add TMB substrate. Stop with 2M H2SO4. Read OD450.
Data Analysis Workflow
Calculate the
Figure 2: Calculation workflow for determining Cross-Reactivity percentages.
References
-
Parra, A., et al. (2025). "Antioxidant Activity of Maslinic Acid, a Triterpene Derivative Obtained from Olea europaea." ResearchGate. Available at: [Link]
-
Shan, J., et al. (2011). "Synthesis of hapten and production of a monoclonal antibody against a derivative of L-hydroxyproline." PubMed.[2] Available at: [Link]
-
Sanchez-Gonzalez, M., et al. (2019). "Novel Oleanolic and Maslinic Acid Derivatives as a Promising Treatment against Bacterial Biofilm." PubMed.[2] Available at: [Link]
-
Wang, Y., et al. (2022).[3][4] "Preparation of Monoclonal Antibodies Specifically Reacting with the Trichothecene Mycotoxins... via Linker Introduction." MDPI. Available at: [Link]
-
Gao, X., et al. (2022). "Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity." eScholarship. Available at: [Link]
Sources
- 1. Cross-reactivity and sequence similarity between microbial transglutaminase and human tissue antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
